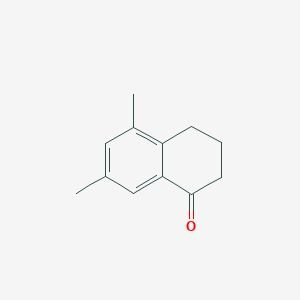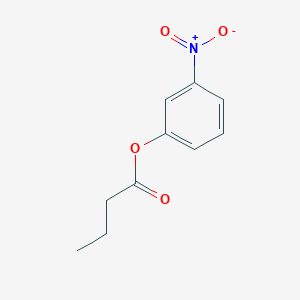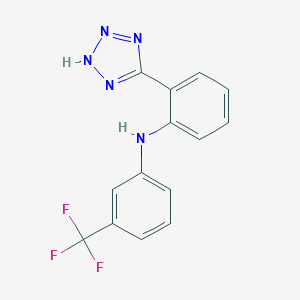
5,7-Dimethyl-1-tetralone
Overview
Description
5,7-Dimethyl-1-tetralone, also known as DM1T, is an organic compound belonging to the class of ketones. It is widely used in the field of organic synthesis, as a precursor for the synthesis of a variety of compounds. It is also used for the production of pharmaceuticals, agrochemicals, and other industrial products.
Scientific Research Applications
Peptide Synthesis : 5,7-Dimethyl-1-tetralone has been used to create amines through the Leuckart reaction, which are then hydrolyzed to form tetralinylamines. These compounds serve as carboxamide protecting groups in peptide synthesis, contributing to the field of organic chemistry and biochemistry (Gitu, Yusuf, & Bhatt, 1998).
Synthesis of NH-, 2H-4,5-Dihydrobenz[g]inazoles : It has been converted to dilithiated intermediates and then condensed with aromatic esters to produce N-carbomethoxydihydrobenzindazoles. These compounds have potential applications in medicinal chemistry (Knight et al., 2007).
Intermediate for the Synthesis of Sesquiterpenes : It has been used in the synthesis of aromatic sesquiterpenes, showcasing its utility in the development of natural product synthesis (Banerjee, Vera, & Laya, 2004).
Neuromuscular Blocking Agents : 1-Tetralone hydrozones based on this compound have shown significant neuromuscular blocking activity, highlighting its potential in developing new medical treatments (Biggs, Casy, Chu, & Coutts, 1976).
Dopaminergic Argonists Synthesis : It's been used in synthesizing dopaminergic argonists, important in the study of neurotransmitter release and neuropharmacology (Horn, Grol, Dijkstra, & Mulder, 1978).
Electrochemical Studies : Its electrochemical behavior has been studied in aprotic media, contributing to the understanding of electrochemical processes in organic chemistry (Shekhawat, Sharma, Bhargava, & Sharma, 2013).
Synthesis of Biologically Relevant Molecules : It's been used in the synthesis of hydroxy and methoxy containing tetralones, which are important intermediates for the construction of biologically relevant molecules (Ghatak, Dorsey, Garner, & Pinney, 2003).
Hydrogen Transfer Studies : Its conversion over HY zeolite has been used as an indicator of the extent of hydrogen transfer, a process significant in chemical reactions and catalysis (Prasomsri, Tailleur, Alvarez, Sooknoi, & Resasco, 2010).
Analgesic Compounds : Derivatives of this compound have been synthesized and tested as analgesics, showing the compound's relevance in pharmaceutical research (Shiotani & Kometani, 1977).
Antimalarial Activity : It has been identified in tubers of Cyperus rotundus, contributing to the study of natural products with potential antimalarial activities (Thebtaranonth, Thebtaranonth, Wanauppathamkul, & Yuthavong, 1995).
Safety and Hazards
5,7-Dimethyl-1-tetralone may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapours/spray, and wear protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Mode of Action
It has been used in the synthesis of new coumarin derivatives . Coumarin derivatives are known to have various biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The specific interactions between 5,7-Dimethyl-1-tetralone and its targets, leading to these effects, are yet to be elucidated.
Biochemical Pathways
This compound has been used in the synthesis of 5,7-dimethyl-1,2-naphthoquinones by a microwave-assisted selenium dioxide oxidation reaction . Naphthoquinones are involved in various biochemical pathways and have been studied for their potential therapeutic effects.
Pharmacokinetics
Its boiling point is 98-100 °C at 0.2 mmHg, and its melting point is 48-50 °C These properties can influence the compound’s bioavailability and pharmacokinetics
Result of Action
As it is used in the synthesis of coumarin derivatives and naphthoquinones , it may contribute to the biological activities of these compounds.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, specific precautions include avoiding dust formation and breathing in vapors, mist, or gas . It is also recommended to use this compound only outdoors or in a well-ventilated area . These precautions suggest that the compound’s action and stability might be influenced by environmental factors such as air quality and ventilation.
Properties
IUPAC Name |
5,7-dimethyl-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-8-6-9(2)10-4-3-5-12(13)11(10)7-8/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJCNOMEGPDXMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2CCCC(=O)C2=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50159734 | |
| Record name | 3,4-Dihydro-5,7-dimethylnaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50159734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13621-25-5 | |
| Record name | 3,4-Dihydro-5,7-dimethyl-1(2H)-naphthalenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13621-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-5,7-dimethylnaphthalen-1(2H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013621255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,7-Dimethyl-1-tetralone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63113 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Dihydro-5,7-dimethylnaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50159734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-5,7-dimethylnaphthalen-1(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.717 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5,7-Dimethyl-1-tetralone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9MMT5Y6ZU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 5,7-Dimethyl-1-tetralone be used to synthesize polycyclic aromatic hydrocarbons (PAHs)?
A1: Yes, this compound can serve as a precursor in the synthesis of specific PAHs. Research demonstrates its utility in synthesizing 1,4-dimethylphenanthrene, a carcinogenic PAH. The process involves several steps:
- Conversion to 1-naphthol: this compound is transformed into the corresponding 1-naphthol. []
- Naphthyne Formation: The 1-naphthol is further reacted to generate 7,8-dimethyl-1-naphthyne. []
- Cycloaddition: The 7,8-dimethyl-1-naphthyne undergoes a cycloaddition reaction with furan, forming an enooxide intermediate. []
- Deoxygenation: The enooxide intermediate is deoxygenated using trimethylsilyl iodide, ultimately yielding 1,4-dimethylphenanthrene. []
Q2: How can this compound be utilized in the synthesis of heterocyclic compounds?
A: this compound can be a valuable starting material for synthesizing NH-dihydrobenzindazoles, a class of nitrogen-containing heterocycles. The synthesis involves the following key steps: []
- Hydrazone Formation: this compound reacts with carbomethoxyhydrazine to form the corresponding carbomethoxyhydrazone. []
- Lithiation and Acylation: The carbomethoxyhydrazone undergoes dilithiation with lithium diisopropylamide, followed by condensation with an aromatic ester, resulting in a C-acylated intermediate. []
- Cyclization and Decarboxylation: Acid-catalyzed cyclization of the intermediate leads to N-carbomethoxydihydrobenzindazoles. Subsequent saponification and decarboxylation yield the desired NH-dihydrobenzindazoles. []
Q3: Can this compound form organometallic complexes?
A: Yes, this compound can react with chromium hexacarbonyl to form a stable arene-tricarbonylchromium complex. [] This complexation modifies the reactivity of the aromatic ring and can be strategically employed in organic synthesis. While specific applications of the this compound-chromium complex are not detailed in the provided research, the formation of such complexes opens avenues for exploring its use in various catalytic and synthetic transformations.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















